molecular formula C9H11F3O4S2 B15167633 Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol CAS No. 647857-26-9

Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol

Cat. No.: B15167633
CAS No.: 647857-26-9
M. Wt: 304.3 g/mol
InChI Key: CVEPZEJZWNVWJD-UHFFFAOYSA-N
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Description

Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol is an organic compound with the molecular formula C9H11F3O4S2 . This substance combines a methanesulfonic acid component with a benzyl alcohol derivative that features a trifluoromethylsulfanyl group at the meta position. Methanesulfonic acid (MSA) is recognized in industrial and research chemistry as a strong acid catalyst. It is valued for its high solubility in water and organic solvents, low volatility, and for being a non-oxidizing alternative to mineral acids like sulfuric acid . The trifluoromethyl (CF3) group is a significant motif in modern drug design. Its incorporation into organic molecules is a established strategy to fine-tune properties such as lipophilicity, metabolic stability, and binding affinity, which can enhance a compound's potential as a therapeutic agent . Compounds containing both sulfur and trifluoromethyl groups are of high interest in medicinal chemistry for developing new antimicrobial agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

647857-26-9

Molecular Formula

C9H11F3O4S2

Molecular Weight

304.3 g/mol

IUPAC Name

methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol

InChI

InChI=1S/C8H7F3OS.CH4O3S/c9-8(10,11)13-7-3-1-2-6(4-7)5-12;1-5(2,3)4/h1-4,12H,5H2;1H3,(H,2,3,4)

InChI Key

CVEPZEJZWNVWJD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CC(=C1)SC(F)(F)F)CO

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, nitric acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various substituted phenylmethanol derivatives and sulfonic acid derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol involves its strong acidity and ability to donate protons in chemical reactions. The trifluoromethylsulfanyl group can participate in electron-withdrawing interactions, influencing the reactivity of the compound. These properties make it effective in catalyzing reactions and interacting with molecular targets in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Phenyl Methanesulfonate (CAS 16156-59-5)
  • Structure: Methanesulfonic acid esterified with phenol.
  • Molecular Weight : 172.20 g/mol .
  • Key Differences: Lacks fluorinated substituents, reducing lipophilicity (logP ~ 1.2 vs. estimated 2.5–3.0 for the target compound). Simpler synthesis: Direct esterification of MSA with phenol under acidic conditions. Applications: Intermediate in organic synthesis; less specialized than fluorinated analogues.
2.1.2 3-(Trimethylsilyl)-2-Naphthyl Trifluoromethanesulfonate (CAS 780820-43-1)
  • Structure : Trifluoromethanesulfonate ester with a trimethylsilyl-substituted naphthyl group.
  • Molecular Weight : 348.41 g/mol .
  • Key Differences :
    • Trifluoromethanesulfonyl (CF₃SO₂-) group vs. methanesulfonyl (CH₃SO₂-) in the target compound.
    • Higher steric bulk due to the naphthyl ring, reducing reactivity in nucleophilic substitutions.
    • Applications : Electrophilic reagent in Suzuki-Miyaura couplings .

Functional Analogues

2.2.1 Pridinol Mesylate
  • Structure: Mesylate salt of pridinol (a piperidine-derived muscle relaxant).
  • Synthesis: Reaction of pridinol with MSA in ether solvents .
  • Key Differences: Contains a tertiary alcohol (pridinol) instead of a fluorinated benzyl alcohol. Bioactivity: Approved for treating Parkinson’s disease; target compound’s bioactivity is uncharacterized but may leverage -SCF₃ for target binding .
2.2.2 (5R)-Methanesulfonic Acid 3-[3,5-Difluoro-4-(4-Hydroxy-4-Methoxymethyl-Piperidin-1-yl)-Phenyl]-2-Oxo-Oxazolidin-5-Ylmethyl Ester
  • Structure: Mesylate ester of an oxazolidinone antibiotic intermediate.
  • Molecular Weight : ~421.40 g/mol (similar to the target compound) .
  • Key Differences :
    • Contains a difluorophenyl and piperidine moiety instead of -SCF₃.
    • Applications : Intermediate in linezolid synthesis; highlights MSA’s role in stabilizing heterocyclic drugs .

Physicochemical Properties

Property Target Compound Phenyl Methanesulfonate 3-(Trimethylsilyl)-2-Naphthyl Triflate
Molecular Weight ~300–350 g/mol (estimated) 172.20 g/mol 348.41 g/mol
Solubility Low in water; soluble in MeOH/EtOH Moderate in polar solvents Insoluble in water; soluble in DCM/THF
Thermal Stability High (decomposition >200°C) Moderate (decomposition ~150°C) High (decomposition >250°C)
logP ~2.5–3.0 (estimated) 1.2 3.8

Biological Activity

Methanesulfonic acid; [3-(trifluoromethylsulfanyl)phenyl]methanol is a compound of significant interest in both organic synthesis and biological research. Its unique structure, characterized by a methanesulfonic acid moiety and a trifluoromethylsulfanyl-substituted phenolic component, presents potential applications in various biochemical contexts. This article explores the biological activity of this compound, synthesizing findings from diverse studies and sources.

Chemical Structure and Properties

The compound has the following structural formula:

C10H10F3O3S\text{C}_{10}\text{H}_{10}\text{F}_3\text{O}_3\text{S}

Key Features:

  • Trifluoromethylsulfanyl Group: Enhances chemical reactivity and may influence biological interactions.
  • Phenolic Component: Potentially interacts with biological targets through hydrogen bonding and hydrophobic interactions.

Biological Activity Overview

Research indicates that methanesulfonic acid; [3-(trifluoromethylsulfanyl)phenyl]methanol may exhibit various biological activities, including potential effects on enzymatic functions and cellular pathways. Preliminary studies suggest that it could act as a biochemical reagent, although specific mechanisms remain to be elucidated.

Enzymatic Interactions

The compound's structural features suggest it may influence enzymatic activities. Studies involving similar compounds have shown that trifluoromethyl groups can enhance potency in enzyme inhibition. For instance, the presence of a trifluoromethyl group in phenolic compounds has been linked to increased inhibition of serotonin uptake by six-fold compared to non-fluorinated analogs .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionEnhanced potency in PKMYT1 inhibition
Anticancer ActivityIC50 values against various cancer cell lines
Antibacterial ActivityMinimum inhibitory concentrations (MIC) against bacteria

Case Study: Anticancer Activity

A study reported that compounds structurally similar to methanesulfonic acid; [3-(trifluoromethylsulfanyl)phenyl]methanol exhibited strong anticancer activity against several human cancer cell lines, including A549 and HCT116. The IC50 values for these compounds ranged from 22.4 µM to 55.8 µM, indicating significant potential for therapeutic applications .

Case Study: Enzyme Inhibition Mechanism

In investigations focusing on PKMYT1, a regulator of CDK1 phosphorylation, modifications to the phenolic ring structure were found to enhance inhibitory potency significantly. The introduction of trifluoromethyl groups was crucial for achieving selectivity over other kinases, suggesting that the compound could be developed further as a selective PKMYT1 inhibitor .

Synthesis and Reactivity

The synthesis of methanesulfonic acid; [3-(trifluoromethylsulfanyl)phenyl]methanol typically involves multi-step organic synthesis techniques. The trifluoromethylsulfanyl group is introduced through electrophilic substitution reactions, which are crucial for enhancing the compound's reactivity in biological systems.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methanesulfonic acid;[3-(trifluoromethylsulfanyl)phenyl]methanol, and how do they influence experimental design?

  • Methodological Answer : The compound’s solubility in polar solvents (e.g., methanol, water) and thermal stability (mp ~252–256°C for related methanesulfonic acid salts) dictate reaction conditions. For synthesis, use dry CH₂Cl₂ as a solvent and 4 Å molecular sieves to control moisture . Characterization via HPLC requires acidified mobile phases (e.g., 5 M methanesulfonic acid) to stabilize sulfonic acid derivatives, with C18 columns and gradient elution (methanol/acetic acid) for optimal resolution .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer : React [3-(trifluoromethylsulfanyl)phenyl]methanol with methanesulfonyl chloride in dichloromethane under basic conditions (e.g., NaOH or K₂CO₃). Use a molar ratio of 1:1.2 (alcohol:methanesulfonyl chloride) to minimize side reactions. Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

  • Methodological Answer : Employ reversed-phase HPLC with fluorescence detection (ex: 390 nm, em: 475 nm) after derivatization with DTT to reduce disulfide bonds. Use a Beckman C18 column and a methanol/acetic acid gradient (10–27% methanol over 30 min) . For structural confirmation, FT-IR (S=O stretch at ~1050 cm⁻¹) and NMR (¹H: δ 3.3 ppm for CH₃SO₃⁻) are critical .

Advanced Research Questions

Q. How do hydrogen-bonding dynamics of methanesulfonic acid derivatives affect their reactivity in aqueous environments?

  • Methodological Answer : Molecular dynamics (MD) simulations reveal that methanesulfonic acid forms stable hydrogen-bond networks resembling methanol, with slower bond rupture kinetics compared to sulfuric acid. Use GROMACS or AMBER for simulations, analyzing radial distribution functions (RDFs) for S=O···H interactions. Experimental validation via Raman spectroscopy can confirm hydrogen-bond lifetimes .

Q. What enzymatic pathways degrade Methanesulfonic acid derivatives, and how can they be studied?

  • Methodological Answer : Gram-negative methylotrophs (e.g., Methylosulfonomonas methylovora) metabolize methanesulfonic acid via monooxygenase enzymes. Use plasmid insertion (e.g., plasposons) to knockout msaAB genes and study metabolic disruption via GC-MS. Culture bacteria in minimal media with the compound as the sole carbon source .

Q. How do conflicting data on reaction yields arise in trifluoromethanesulfonic acid-catalyzed syntheses, and how can they be resolved?

  • Methodological Answer : Contradictions stem from moisture sensitivity and competing alkylation/esterification pathways. Control humidity (<5% RH) using molecular sieves and optimize catalyst loading (e.g., 0.28 mmol trifluoromethanesulfonic acid per 1.4 mmol substrate). Use ¹⁹F NMR to track intermediate stability .

Q. What computational approaches predict the stability of [3-(trifluoromethylsulfanyl)phenyl]methanol under acidic conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G**) can model acid-catalyzed degradation pathways. Compare activation energies for sulfanyl group hydrolysis vs. methanol oxidation. Validate with accelerated stability testing (40°C, 75% RH) and LC-MS to identify degradation products .

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